molecular formula C14H18N6O B11125356 (4-methylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

(4-methylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11125356
M. Wt: 286.33 g/mol
InChI Key: MSKUATIGCCUAAU-UHFFFAOYSA-N
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Description

(4-methylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a piperazine ring substituted with a methyl group and a phenyl ring substituted with a tetrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common route involves the reaction of 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-methylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-methylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-methylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The tetrazole group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-methylpiperazin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone: Similar structure but lacks the methyl group on the tetrazole ring.

    (4-methylpiperazin-1-yl)[4-(5-methyl-1H-imidazol-1-yl)phenyl]methanone: Similar structure but contains an imidazole ring instead of a tetrazole ring.

Uniqueness

(4-methylpiperazin-1-yl)[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is unique due to the presence of both a piperazine ring and a tetrazole ring, which can confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18N6O

Molecular Weight

286.33 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-[4-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C14H18N6O/c1-11-15-16-17-20(11)13-5-3-12(4-6-13)14(21)19-9-7-18(2)8-10-19/h3-6H,7-10H2,1-2H3

InChI Key

MSKUATIGCCUAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C

Origin of Product

United States

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